- Exploration of a New Type of Antimalarial Compounds Based on Febrifugine, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706
Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)
95798-22-4 structure
Product Name:Benzyl 3-hydroxypiperidine-1-carboxylate
Numero CAS:95798-22-4
MF:C13H17NO3
MW:235.278983831406
MDL:MFCD03839903
CID:61809
Update Time:2025-07-02
Benzyl 3-hydroxypiperidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Cbz-3-Hydroxypiperidine
- Benzyl 3-hydroxypiperidine-1-carboxylate
- Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- 1-benzyloxycarbonyl-3-hydroxypiperidine
- 1-benzyloxycarbonylpiperidine-3-ol
- 1-cbz-3-hydroxy-piperidine
- 1-N-Cbz-3-hydroxy-piperidine
- 3-(1-benzyloxycarbonyl)piperidinol
- 3-hydroxy-piperidine-1-carboxylic acid benzyl ester
- N-benzyloxycarbonyl-3-hydroxypiperidine
- N-Cbz-piperidin-3-ol
- 1-cbz-3-hydroxypiperidine
- NDGWBAFATMSBHZ-UHFFFAOYSA-N
- 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
- (S)-1-CBZ-3-HYDROXYPIPERIdine
- 1-n-cbz-3-hydroxy piperidine
- KS
- Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)
-
- MDL: MFCD03839903
- Inchi: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
- Chiave InChI: NDGWBAFATMSBHZ-UHFFFAOYSA-N
- Sorrisi: O=C(N1CC(O)CCC1)OCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 235.12100
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 251
- Superficie polare topologica: 49.8
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Liquid
- Punto di ebollizione: 384.9°C at 760 mmHg
- PSA: 49.77000
- LogP: 1.71780
Benzyl 3-hydroxypiperidine-1-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C
Benzyl 3-hydroxypiperidine-1-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-5g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 5g |
288CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-25g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 25g |
690CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-10g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 10g |
388CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-100g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 100g |
2018CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-1g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 1g |
98CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842767-5g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 5g |
238.50 | 2021-05-17 | |
| TRC | B297058-50mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B297058-100mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B297058-500mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 040834-1g |
1-N-Cbz-3-Hydroxy-piperidine |
95798-22-4 | 97% | 1g |
£10.00 | 2022-02-28 |
Benzyl 3-hydroxypiperidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
Riferimento
- Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Water ; 10 - 25 °C; overnight, 10 - 25 °C
Riferimento
- preparation method of multi-chiral nitrogen substituted piperidinol derivatives, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride
Riferimento
- Stereo-complementary bioreduction of saturated N-heterocyclic ketones, Process Biochemistry (Oxford, 2017, 56, 90-97
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; < 15 °C; 3 h, < 15 °C
Riferimento
- Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa, United States, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes, Japan, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compounds, Bulletin of the Chemical Society of Japan, 1996, 69(1), 207-15
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Preparation of quinolizinonecarboxylates and analogs as antibacterials, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; rt; 5 h, rt
Riferimento
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
Riferimento
- Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; rt → 5 °C; 4 h, rt
Riferimento
- Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory Pathogens, Journal of Medicinal Chemistry, 1998, 41(21), 4080-4100
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ; 8 - 12 atm, rt
Riferimento
- Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Novel urethane-containing aminosteroid compounds, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanes, Journal of Heterocyclic Chemistry, 1995, 32(6), 1843-5
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Preparation of heterocyclic compounds as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Azaspiro quinolone and naphthyridone antibacterial agents, United States, , ,
Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials
- 3-Hydroxypiperidine hydrochloride
- piperidin-3-ol
- 2-Pentanol, 1-amino-5-chloro-, hydrochloride (1:1)
- Benzyl 3-oxopiperidine-1-carboxylate
Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypiperidine-1-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate
Numero d'ordine:A11175
Stato delle scorte:in Stock
Quantità:50.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 21:16
Prezzo ($):377.0
Email:sales@amadischem.com
Benzyl 3-hydroxypiperidine-1-carboxylate Letteratura correlata
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate) Prodotti correlati
- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)
- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate
Purezza:99%
Quantità:50.0g
Prezzo ($):377.0